

crystal structure of 5-pyridin-2-yl-1,3,4-oxadiazol-2-amine

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Compound of Interest

Compound Name: 5-Pyridin-2-yl-1,3,4-oxadiazol-2-amine

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An In-depth Technical Guide on the Core Crystal Structure of **5-pyridin-2-yl-1,3,4-oxadiazol-2-amine** and Its Analogs for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the structural and synthetic aspects of **5-pyridin-2-yl-1,3,4-oxadiazol-2-amine** and its derivatives. Due to the absence of a publicly available crystal structure for **5-pyridin-2-yl-1,3,4-oxadiazol-2-amine**, this paper presents detailed crystallographic data from closely related analogs to infer its structural properties. The guide also includes detailed experimental protocols for its synthesis and characterization, along with a summary of its biological activities, to support further research and drug development efforts.

Part 1: Synthesis and Characterization

The synthesis of **5-pyridin-2-yl-1,3,4-oxadiazol-2-amine** and its derivatives is well-documented in the scientific literature. The primary synthetic route involves the reaction of picolinohydrazide with cyanogen bromide or by employing various cyclizing agents. Further modifications can be made to the amine group to generate a library of derivatives with diverse biological activities.

Experimental Protocols

General Procedure for the Synthesis of 5-(Pyridine-2-yl)-1,3,4-oxadiazol-2-amine:

A common method for the synthesis of the title compound involves the cyclization of picolinohydrazide.^[1]

- **Step 1: Preparation of Picolinohydrazide:** Picolinohydrazide is synthesized by reacting ethyl picolinate with hydrazine hydrate in an alcoholic solvent, typically ethanol, under reflux.
- **Step 2: Cyclization to form the 1,3,4-oxadiazole ring:** The resulting picolinohydrazide is then reacted with cyanogen bromide in a suitable solvent like methanol at reflux to yield 5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine.

Characterization: The synthesized compound is typically characterized using various spectroscopic techniques:

- **FTIR (Fourier-Transform Infrared Spectroscopy):** To identify the characteristic functional groups.
- **¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):** To confirm the chemical structure and the arrangement of protons and carbon atoms.
- **Mass Spectrometry:** To determine the molecular weight of the compound.

Part 2: Crystal Structure Analysis of Analogs

While the specific crystal structure of **5-pyridin-2-yl-1,3,4-oxadiazol-2-amine** is not available, analysis of closely related structures provides valuable insights into its potential solid-state conformation, packing, and intermolecular interactions.

Crystal Structure of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate

This compound, a derivative with a substituted amine and a pyridine ring at the 4-position, offers a close approximation of the likely crystal structure.^[2]

Crystallographic Data:

Parameter	Value
Chemical Formula	C ₁₄ H ₁₂ N ₄ O ₂ ·0.5HCl·H ₂ O
Crystal System	Monoclinic
Space Group	C2/c
a (Å)	20.123 (4)
b (Å)	10.567 (2)
c (Å)	14.567 (3)
β (°)	109.34 (3)
Volume (Å ³)	2924.1 (10)
Z	8
Calculated Density (g/cm ³)	1.385
Hydrogen Bonding	N—H...O, O—H...Cl, N...H ⁺ ...N

Structural Commentary:

The organic molecule is nearly planar.[2] Two molecules are linked by a symmetric N...H⁺...N hydrogen bond involving the pyridine nitrogen atoms and a proton from hydrochloric acid.[2] The crystal structure is further stabilized by N—H...O and O—H...Cl hydrogen bonds, which form chains along the[1] direction.[2] Weak C—H...Cl interactions provide cross-linking between these chains.[2]

Crystal Structure of 5-(furan-2-yl)-N-phenyl-1,3,4-oxadiazol-2-amine

This analog, where the pyridine ring is replaced by a furan ring and the amine is substituted with a phenyl group, also provides important structural information.[3][4]

Crystallographic Data:

Parameter	Value
Chemical Formula	C ₁₂ H ₉ N ₃ O ₂
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	13.195 (3)
b (Å)	5.6162 (8)
c (Å)	14.958 (3)
β (°)	107.00 (2)
Volume (Å ³)	1060.0 (3)
Z	4
Calculated Density (g/cm ³)	1.424
Hydrogen Bonding	N—H...N

Structural Commentary:

In the crystal, pairs of intermolecular N—H...N hydrogen bonds between the oxadiazole ring and the amine group form dimers with an R²₂[5] ring motif.[3][4] The molecule is nearly planar, with small dihedral angles between the central oxadiazole ring and the pendant phenyl and furan rings.[3][4] The crystal packing is further influenced by weak C—H...π and π–π stacking interactions, creating a three-dimensional network.[3][4]

Part 3: Biological Activities and Potential Signaling Pathways

Derivatives of **5-pyridin-2-yl-1,3,4-oxadiazol-2-amine** have been reported to exhibit a wide range of biological activities, making them promising candidates for drug development.

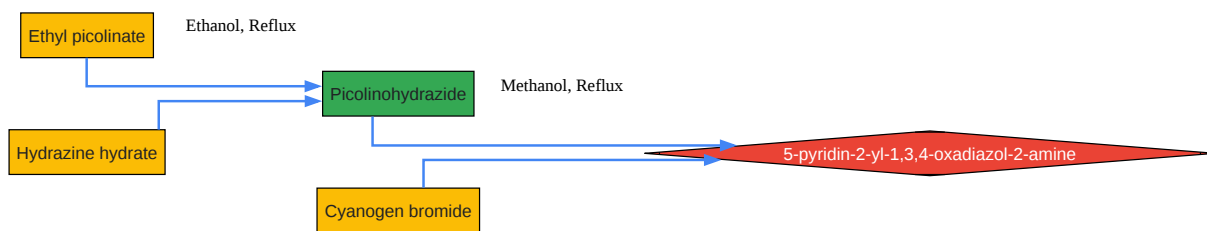
Summary of Biological Activities:

Activity	Target Organisms/Cell Lines	Reference
Antibacterial	S. aureus, E. coli	[1]
Antifungal	C. albicans	[1]
Anticancer	Leukemia, Melanoma, Lung, Colon, CNS, Ovarian, Prostate, Breast cancer cell lines	[6]
Anti-inflammatory	-	[7]
Antiviral	-	[1][7]
Antidiabetic	-	[1]

The diverse biological activities of 1,3,4-oxadiazole derivatives suggest their interaction with various cellular signaling pathways. For instance, their anticancer properties may involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation.

Part 4: Visualizations

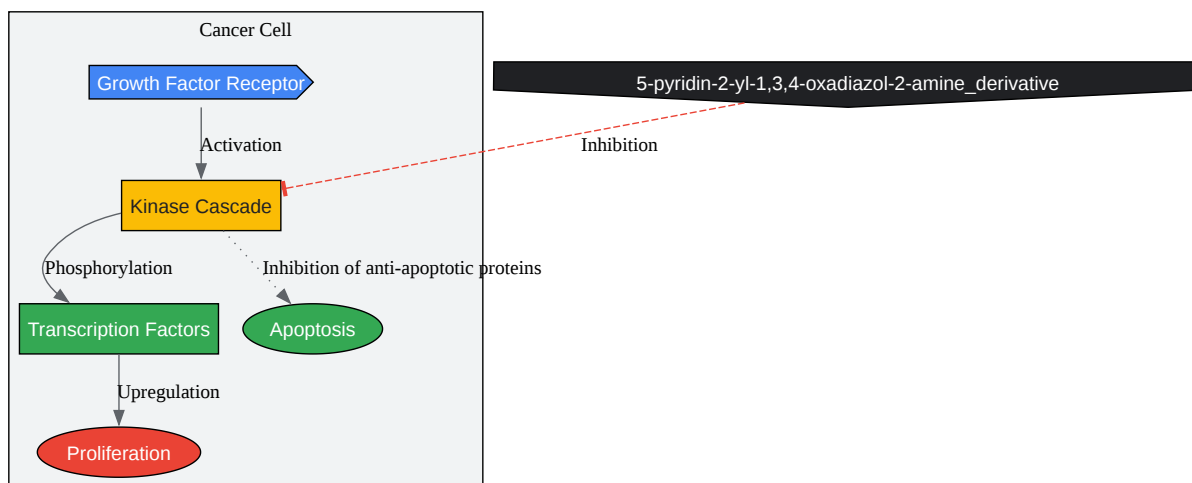
Synthesis Workflow



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Caption: Synthetic route for **5-pyridin-2-yl-1,3,4-oxadiazol-2-amine**.

Potential Anticancer Signaling Pathway Inhibition



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Caption: Hypothesized inhibition of a kinase cascade by a 1,3,4-oxadiazole derivative.

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